molecular formula C21H22N4O4S B2853469 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941247-27-4

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2853469
CAS No.: 941247-27-4
M. Wt: 426.49
InChI Key: TZORXQVLHPBQGX-UHFFFAOYSA-N
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Description

2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile (CAS 941247-27-4) is a high-purity chemical compound supplied for early discovery research. With a molecular formula of C21H22N4O4S and a molecular weight of 426.49 g/mol, this specialty chemical belongs to the class of oxazole derivatives, which are recognized as valuable scaffolds in medicinal chemistry due to their potential for diverse biological activities . The structure incorporates an azepane ring, a seven-membered nitrogen-containing heterocycle whose significance in drug discovery is well-documented. Azepane-based motifs are found in compounds with a wide range of pharmacological properties, including anti-cancer, anti-tubercular, and anti-Alzheimer's activities, making them a key functional group for the development of new therapeutic agents . The specific molecular architecture of this compound, featuring an oxazole core linked to an azepane-sulfonyl group and a furan-methylamino side chain, is designed to offer researchers a unique template for probing biological systems. Its structural features, including a carbonitrile group and multiple hydrogen bond acceptors, contribute to its properties and make it a candidate for use in hit-to-lead optimization campaigns . As a screening compound, it is instrumental in target identification, biochemical assay development, and structure-activity relationship (SAR) studies. This product is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit your research needs . This chemical is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c22-14-19-21(23-15-17-6-5-13-28-17)29-20(24-19)16-7-9-18(10-8-16)30(26,27)25-11-3-1-2-4-12-25/h5-10,13,23H,1-4,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZORXQVLHPBQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound consists of:

  • An oxazole ring , which is known for its diverse biological activities.
  • A carbonitrile group , which can enhance the compound's reactivity and biological interactions.
  • An azepane sulfonyl group , contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with oxazole and furan moieties often exhibit antimicrobial properties. For example, derivatives of furan have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the azepane sulfonyl group may further enhance this activity through specific interactions with bacterial enzymes.

CompoundTarget BacteriaActivity
This compoundS. aureusModerate
Furan Derivative (similar structure)E. coliHigh

Anticancer Activity

The oxazole derivatives have been investigated for their anticancer properties. Studies suggest that the incorporation of a furan moiety enhances the cytotoxicity against cancer cell lines . The mechanism of action may involve the inhibition of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. The sulfonamide linkage in the azepane moiety can interact with active sites on enzymes, potentially leading to inhibition . This property is particularly relevant in drug design for conditions like hypertension and cancer.

The biological activity of this compound is thought to stem from several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in disease processes.
  • Reactive Intermediates : The carbonitrile and oxazole groups can undergo transformations that yield reactive intermediates capable of interacting with biological macromolecules.

Study 1: Antimicrobial Efficacy

In a study evaluating various oxazole derivatives, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant antimicrobial activity, particularly against gram-positive bacteria .

Study 2: Anticancer Potential

A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, further investigation into its metabolic pathways and toxicity profiles is necessary .

ParameterValue
SolubilityModerate
BioavailabilityHigh
ToxicityLow (preliminary results)

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : Recent studies have indicated that compounds similar to 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exhibit antiviral properties. For instance, research has shown that modifications of oxazole derivatives can effectively inhibit the replication of viruses such as hepatitis B virus (HBV) and other viral pathogens. The sulfonamide moiety enhances the bioactivity of these compounds by facilitating interactions with viral proteins .

Cancer Therapeutics : The compound has shown promise in cancer treatment. Its structural components allow for the inhibition of specific kinases involved in tumor progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Pharmacological Studies

Receptor Modulation : The compound has been evaluated for its ability to modulate G protein-coupled receptors (GPCRs). A recent framework developed for profiling GPCRs indicates that such compounds can act as agonists or antagonists depending on their structural modifications. This versatility opens avenues for developing targeted therapies for various diseases .

Neuroprotective Effects : Preliminary studies have suggested that this compound may exhibit neuroprotective effects. Research indicates potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Material Science Applications

Nanomaterial Synthesis : The compound's unique structure allows it to be utilized in synthesizing nanomaterials with specific properties. For example, it can act as a precursor for creating functionalized graphene materials that exhibit enhanced electrical conductivity and catalytic activity. These materials are being explored for applications in sensors and energy storage devices .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralOxazole derivativesInhibition of HBV replication
AnticancerSimilar sulfonamide derivativesInduction of apoptosis
GPCR ModulationG protein-coupled receptor ligandsAgonist/antagonist effects
NeuroprotectionOxazole-based compoundsReduction of oxidative stress

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled study, a derivative of the compound was tested against HBV in vitro. The results demonstrated a significant reduction in viral load, suggesting that structural modifications could enhance efficacy against viral infections.

Case Study 2: Cancer Cell Apoptosis
A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. This finding supports further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Variations in the 1,3-Oxazole Core

Substituents at Position 5 (Amino Group)
  • Target Compound: The 5-position features a [(furan-2-yl)methyl]amino group.
  • Analog D434-0797: Contains a [2-(dimethylamino)ethyl]amino group, introducing a basic tertiary amine, which enhances solubility in acidic environments .
  • 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile: A 4-fluorobenzylamino group provides electron-withdrawing effects and increased metabolic stability compared to the furan-methylamino group .
Substituents at Position 2 (Aryl Group)
  • Target Compound : The 4-(azepane-1-sulfonyl)phenyl group combines a bulky seven-membered azepane ring with a sulfonyl linker, contributing to conformational flexibility and hydrophobic interactions.
  • D434-0851 : Substitutes azepane with a 4-methylpiperidine-1-sulfonyl group, reducing steric bulk and altering solubility (MW 426.49 vs. ~429 for the target) .
  • 2-(2-Chlorophenyl) Analogs : A simple chlorophenyl group at position 2 reduces molecular weight (~290 g/mol) but lacks the sulfonyl group’s polarity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound D434-0851 5-[(4-Fluorobenzyl)amino] Analog
Molecular Weight ~429 g/mol 426.49 g/mol 419.41 g/mol
LogP (Predicted) ~2.8 (azepane increases logP) ~2.5 ~3.1 (fluorobenzyl enhances logP)
Solubility Moderate (furan improves) Moderate Low (fluorobenzyl reduces solubility)
Hydrogen Bond Donors 1 (NH) 1 1

Key Observations :

  • The furan-2-ylmethylamino group balances hydrophobicity better than fluorobenzyl or dimethylaminoethyl groups .

Q & A

Q. What are the established synthetic routes for 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introduction of the azepane-1-sulfonyl group via sulfonyl chloride coupling under anhydrous conditions (e.g., DCM solvent, 0–5°C, triethylamine as base) .
  • Oxazole ring formation : Cyclization using reagents like ammonium acetate in acetic acid or microwave-assisted methods to enhance reaction efficiency .
  • Amino-functionalization : Coupling the furan-2-ylmethylamine group via nucleophilic substitution (e.g., DMF solvent, 80–100°C, 12–24 hours) .
    Critical factors : Temperature control during sulfonylation, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 2.5–3.5 ppm for azepane protons) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₃O₄S: 468.16) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Enzyme inhibition assays : Screen against acetylcholinesterase (AChE) or urease using Ellman’s method (IC₅₀ determination at 412 nm) .
  • Antimicrobial testing : Broth microdilution (MIC values against Gram-positive/negative bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Substituent variation : Replace the furan-2-ylmethyl group with other heterocyclic amines (e.g., thiophene, pyridine) to assess impact on enzyme inhibition .
  • Sulfonyl group modification : Test azepane sulfonyl vs. pyrrolidine or piperidine sulfonyl analogs for enhanced solubility/bioavailability .
  • Pharmacophore mapping : Use X-ray crystallography (if crystals are obtainable) or molecular docking (AutoDock Vina) to identify critical binding interactions .

Q. What computational methods can predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic carbonitrile group) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability (e.g., with GROMACS) over 100 ns trajectories .

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardize assay protocols : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and replicate numbers (n ≥ 3) .
  • Meta-analysis : Compare IC₅₀/MIC values from independent studies using statistical tools (e.g., ANOVA, Prism) to identify outliers .
  • Probe experimental variables : Test if pH, serum content, or incubation time affect results (e.g., serum proteins may reduce compound availability) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous synthesis of intermediates (e.g., azepane sulfonyl chloride) to improve reproducibility .
  • Automated purification : Flash chromatography systems with inline UV detection for high-throughput fraction collection .
  • Quality control (QC) : Implement in-process LC-MS monitoring to detect side products (e.g., desulfonated byproducts) .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationMicrowave-assisted cyclization, flow chemistry
Structural Elucidation2D NMR (COSY, HSQC), X-ray crystallography
Biological ScreeningEnzyme kinetics (Lineweaver-Burk plots), MTT assay
Computational AnalysisMolecular docking (AutoDock), MD simulations

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